molecular formula C13H16N2O5S B15006949 (2-Ethylsulfanyl-4-nitro-benzoylamino)-acetic acid ethyl ester

(2-Ethylsulfanyl-4-nitro-benzoylamino)-acetic acid ethyl ester

Cat. No.: B15006949
M. Wt: 312.34 g/mol
InChI Key: KZJQSYDAOCRLDH-UHFFFAOYSA-N
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Description

(2-Ethylsulfanyl-4-nitro-benzoylamino)-acetic acid ethyl ester is an organic compound that belongs to the class of benzoylamino acids. Compounds in this class are often studied for their potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of functional groups such as the nitro group, ethylsulfanyl group, and ester moiety makes this compound an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylsulfanyl-4-nitro-benzoylamino)-acetic acid ethyl ester typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Thioether Formation: Substitution of a hydrogen atom with an ethylsulfanyl group.

    Amidation: Formation of the benzoylamino group.

    Esterification: Conversion of the carboxylic acid group to an ethyl ester.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, thiol reagents for thioether formation, and coupling agents for amidation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylsulfanyl-4-nitro-benzoylamino)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Substitution: Acidic or basic hydrolysis conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for drug development, particularly if its derivatives show promising biological activities.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Ethylsulfanyl-4-nitro-benzoylamino)-acetic acid ethyl ester would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would be determined by the nature of the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylsulfanyl-4-nitro-benzoylamino)-acetic acid ethyl ester
  • (2-Ethylsulfanyl-4-amino-benzoylamino)-acetic acid ethyl ester

Comparison

Compared to similar compounds, (2-Ethylsulfanyl-4-nitro-benzoylamino)-acetic acid ethyl ester might exhibit unique properties due to the presence of the nitro group, which can influence its reactivity and biological activity. The ethylsulfanyl group also adds to its uniqueness by providing specific chemical and physical properties.

Properties

Molecular Formula

C13H16N2O5S

Molecular Weight

312.34 g/mol

IUPAC Name

ethyl 2-[(2-ethylsulfanyl-4-nitrobenzoyl)amino]acetate

InChI

InChI=1S/C13H16N2O5S/c1-3-20-12(16)8-14-13(17)10-6-5-9(15(18)19)7-11(10)21-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,17)

InChI Key

KZJQSYDAOCRLDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])SCC

Origin of Product

United States

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